Tin(IV) oxide

Description

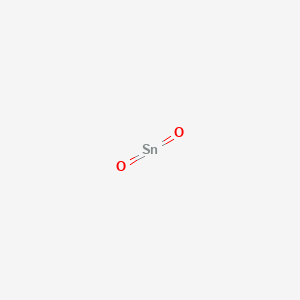

Structure

2D Structure

Properties

IUPAC Name |

dioxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBLPGZBRYERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnO2, O2Sn | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tin(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316016 | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tin(iv) oxide appears as white or off-white crystalline solid or powder. mp: 1127 °C, Sublimes: 1800-1900 °C, density: 6.95 g/cm3 Insoluble in water. Soluble in concentrated sulfuric acid, hydrochloric acid. Occurs in nature as the mineral cassiterite. Used as a catalyst, in putty, as a polishing powder for steel and glass, in ceramic glazes and colors. "Flowers of tin" refers to the material collected as the result of condensation after sublimation., Dry Powder; Other Solid, White or slightly gray solid; [Merck Index] Pale cream to gray odorless powder; [Alfa Aesar MSDS], WHITE OR SLIGHTLY GREY POWDER., White or slightly gray powder. | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Insol in water, Insol in alcohol, or cold acids; slowly sol in hot concentrated potassium or sodium hydroxide soln, Sol in concentrated sulfuric acid, hydrochloric acid, Solubility in water: none, Insoluble | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.95 (NIOSH, 2023) - Denser than water; will sink, 6.95 g/cu cm, 6.95 g/cm³, 6.95 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, tetrahedral crystals, White or slightly gray powder. | |

CAS No. |

18282-10-5, 1317-45-9 | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin oxide (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18282-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite (SnO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cassiterite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018282105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tin oxide (SnO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cassiterite (SnO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin oxide (SnO2) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XQ3D0900.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

2966 °F (Decomposes) (NIOSH, 2023), 1630 °C, 2966 °F (Decomposes) | |

| Record name | TIN(IV) OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25077 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TIN OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5064 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TIN(IV) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0954 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tin(IV) oxide (as Sn) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0616.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Tin Iv Oxide Nanostructures

Solution-Phase Synthetic Approaches for Tin(IV) oxide

Solution-phase methods are widely utilized for the synthesis of this compound nanostructures due to their cost-effectiveness, scalability, and versatile control over the product's characteristics. These "bottom-up" approaches involve the chemical transformation of molecular precursors in a liquid medium to form solid nanoparticles.

Hydrothermal and Solvothermal Methods for this compound Crystallization

Hydrothermal and solvothermal synthesis are prominent methods for producing highly crystalline this compound nanostructures. frontiersin.org These processes occur in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents within a sealed, heated vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanocrystals.

The morphology and size of the resulting SnO₂ nanostructures can be precisely controlled by tuning reaction parameters such as temperature, duration, pH, and the choice of precursors and solvents. researchgate.netuitm.edu.mynih.gov For instance, studies have shown that increasing the reaction temperature generally leads to an increase in the average crystalline size of SnO₂ nanoparticles. researchgate.net Conversely, adjusting the pH can influence the crystalline size, with a decrease observed as the pH value increases. researchgate.net Researchers have successfully synthesized various morphologies, including nanorods that assemble into flower-like structures, nanosheets, and porous spheres, by manipulating these conditions. uitm.edu.mynih.govscientific.net The solvothermal method, in particular, is noted for producing SnO₂ nanoparticles with uniform size and high crystallinity at relatively low temperatures. frontiersin.org

| Method | Precursor(s) | Solvent/Additive | Temperature (°C) | Time (h) | Resulting Nanostructure | Reference |

|---|---|---|---|---|---|---|

| Hydrothermal | Tin(IV) chloride pentahydrate | Water | 180 | 6-24 | Flower-like nanostructures composed of nanorods (25-43 nm diameter) | uitm.edu.my |

| Hydrothermal | Stannous chloride dihydrate, Urea | Water, Sodium hydroxide (B78521) | Unspecified (Annealed at 100 & 600°C) | Unspecified | Nanoparticles | nanoient.org |

| Hydrothermal | Not specified | Ethanol | 120 | 12 | Nanosheets (~15 nm thickness) | scientific.net |

| Solvothermal | Tin(IV) chloride | tert-butanol, Acetone | 100 | 24 | Highly crystalline, uniform nanoparticles | frontiersin.org |

| Solvothermal | Dibutyltin diacetate | Methanol, Triethylene glycol | 300 | 0.17 | Porous spheres (>200 m²/g surface area) | nih.govnih.gov |

Sol-Gel Processing of this compound Nanoparticles and Films

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. youtube.com It involves the transition of a system from a liquid "sol" (a colloidal solution of solid particles) into a solid "gel" phase. youtube.com This method is widely employed for synthesizing SnO₂ nanoparticles and depositing thin films due to its low processing temperatures and ability to control the material's purity and homogeneity. nih.govresearchgate.net

The process typically begins with the hydrolysis and polycondensation of a tin precursor, such as an alkoxide or a salt, in a solvent. For thin film deposition, the resulting sol can be applied to a substrate using techniques like dip-coating or spin-coating. researchgate.netcapes.gov.br Subsequent heat treatment (calcination) removes organic residues and induces crystallization, forming a solid SnO₂ film. researchgate.net The properties of the final material, including the phase, transparency, and resistivity, can be tailored by adjusting parameters like the precursor type, solvent, and annealing temperature. capes.gov.brmtu.edu For example, SnO₂ thin films with high transparency (up to 92%) and low resistivity have been successfully fabricated using this method, making them suitable for optoelectronic applications. researchgate.netcapes.gov.br

| Precursor | Solvent/Additive | Deposition Method | Resulting Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Tin isopropoxide | Isopropyl alcohol, Triethanolamine | Dipping and Spin-coating | Thin film | Achieved resistivity lower than 0.01 Ω-cm. | capes.gov.br |

| Tin(IV) acetate (B1210297) | Methanol, Ethylene glycol | Dip-coating | Thin film | Crystalline cassiterite phase observed after calcination of 4 or more layers. | researchgate.net |

| Inorganic precursor | Not specified | Dip-coating | Thin film (Sn₃O₄) | High transmission (92%) in the visible region. | researchgate.net |

| Tin(II) chloride dihydrate | Chitosan | Sol-gel route | Nanoparticles | Tetragonal crystalline structure with an average size of 25.6 nm. | researchgate.net |

Chemical Precipitation Techniques for this compound Formation

Chemical precipitation is a straightforward and rapid method for synthesizing this compound nanoparticles. kashanu.ac.ir This technique involves the formation of a solid precipitate from a solution by adding a precipitating agent, which causes the desired substance to become insoluble. The process is valued for its simplicity, low cost, and potential for reproducibility. kashanu.ac.irresearchgate.net

In a typical synthesis, a tin salt such as tin(II) chloride or tin(IV) chloride is dissolved in a solvent (often water), and a precipitating agent like ammonia (B1221849) or sodium hydroxide is added to adjust the pH, leading to the precipitation of tin hydroxide. kashanu.ac.irnanoient.org The resulting precipitate is then filtered, washed, and calcined at an elevated temperature to dehydrate the hydroxide and form crystalline SnO₂ nanoparticles. nanoient.orgresearchgate.net The particle size and morphology can be influenced by factors such as precursor concentration, pH level, reaction temperature, and the presence of capping agents. researchgate.netkashanu.ac.ir Researchers have reported the synthesis of tetragonal rutile SnO₂ nanoparticles with crystallite sizes as small as 13 nm using this method. researchgate.net

| Precursor(s) | Precipitating Agent | Calcination Temp. (°C) | Resulting Nanostructure | Crystallite Size | Reference |

|---|---|---|---|---|---|

| Tin(II) chloride dihydrate | Ammonia | Not specified | Pure SnO₂ core-shell nanospheres | ~21 nm | malayajournal.org |

| Tin(IV) chloride | Ammonia | Not specified | Nanoparticles with varied morphologies | Not specified | kashanu.ac.ir |

| Tin oxide, Magnesium | Ammonia | 400 | Pure and Mg-doped SnO₂ nanoparticles | Not specified | nanoient.org |

| Tin(II) chloride dihydrate, Ethylenediamine, Hydrazine | Not specified | Not specified | Highly crystalline nanoparticles | ~13 nm | researchgate.net |

| Tin(II) chloride dihydrate, Oxalic acid dihydrate | Not applicable | 800 | Spherical nanoparticles | ~75 nm | researchgate.net |

Green Synthesis Routes Utilizing Biomaterials for this compound Nanoparticle Production

Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing this compound nanoparticles. nih.gov This approach utilizes biological entities such as plant extracts, bacteria, or natural biomolecules, which act as reducing and capping agents, eliminating the need for toxic chemicals and high energy consumption. nih.govmaas.edu.mm

In a typical green synthesis process, an aqueous extract from a plant source (like leaves or peels) is mixed with a tin precursor solution, such as tin(II) chloride dihydrate. maas.edu.mmacs.org The phytochemicals present in the extract—such as phenolic compounds, flavonoids, and organic acids—facilitate the bio-reduction of tin ions and stabilize the newly formed nanoparticles, preventing their aggregation. maas.edu.mmresearchgate.net The mixture is often heated to complete the reaction, followed by washing and drying to obtain the final SnO₂ nanoparticle powder. maas.edu.mmacs.org This method has been successfully used to produce tetragonal rutile SnO₂ nanoparticles with varying crystallite sizes. maas.edu.mmresearchgate.net

| Biological Source | Precursor | Key Phytochemicals | Resulting Nanostructure | Crystallite Size | Reference |

|---|---|---|---|---|---|

| Lime (Citrus aurantifolia) peels extract | Tin(II) chloride dihydrate | Organic acids, phenolic compounds, saponins | Tetragonal rutile nanoparticles | 40.8 nm | maas.edu.mm |

| Guava (Psidium guajava) leaves extract | Not specified | Phenolic compounds, flavonoids, triterpenoid (B12794562) acids | Tetragonal rutile nanoparticles | 19.5 nm | researchgate.net |

| Agro-waste cotton boll peel extract | Tin(II) chloride dihydrate | Not specified | Tetragonal nanoparticles | 2–13 nm | acs.org |

| Erwinia herbicola (bacteria) | Not specified | Not specified | Tetragonal nanoparticles | 15-40 nm | researchgate.net |

Vapor-Phase Deposition Techniques for this compound Thin Films

Vapor-phase deposition techniques are "top-down" methods where thin films are grown on a substrate from gaseous precursors. These techniques are essential for applications requiring high-purity, uniform, and well-adhered films, such as in electronics and optical coatings.

Magnetron Sputtering for this compound Film Deposition

Magnetron sputtering is a physical vapor deposition (PVD) process widely used for depositing high-quality thin films, including this compound. youtube.com The technique involves bombarding a target material (the source) with energetic ions, typically from an inert gas like argon, which are confined near the target's surface by a magnetic field. youtube.com This bombardment ejects, or "sputters," atoms from the target, which then travel and deposit onto a substrate, forming a thin film.

For depositing oxide films like SnO₂, a process called reactive magnetron sputtering is often used. In this variation, a reactive gas, such as oxygen, is introduced into the vacuum chamber along with the inert gas. mdpi.com The sputtered metal atoms react with the oxygen either on the target surface, in transit, or on the substrate to form the desired oxide compound. youtube.com The properties of the resulting film, such as stoichiometry, crystallinity, and electrical resistivity, are highly dependent on process parameters like gas pressure, gas flow rates, and the power supplied to the magnetron. mdpi.commdpi.com This method is valued for its ability to produce dense, uniform films with strong adhesion, even at low substrate temperatures. youtube.commdpi.com

| Target Material | Sputtering Gas | Reactive Gas | Deposition Pressure | Key Feature | Reference |

|---|---|---|---|---|---|

| Indium Tin Oxide (ITO) | Argon (Ar) | Oxygen (O₂) | Not specified | Oxygen flow is a critical parameter controlling layer properties at low temperature. | mdpi.com |

| Titanium (Ti) | Argon (Ar) | Nitrogen (N₂) | 2 to 9 mTorr | Film properties (stress, crystal orientation) are strongly influenced by deposition pressure. | uchicago.edu |

| Titanium Nitride (TiN) | Argon (Ar) | Nitrogen (N₂) | Not specified | N₂:Ar flow rate ratio affects preferred crystal orientation and electrical resistivity. | researchgate.net |

Chemical Vapor Deposition (CVD) of this compound Nanostructures

Chemical Vapor Deposition (CVD) is a highly versatile and widely utilized technique for producing high-quality thin films and one-dimensional (1D) nanostructures. mdpi.com Its cost-effectiveness and flexibility make it a prominent method in commercial applications. mdpi.com The process involves the deposition of a solid material from a gaseous or vapor phase onto a heated substrate, where a chemical reaction occurs. researchgate.net For this compound synthesis, this method can be performed without a catalyst by using organometallic precursors. researchgate.net

A variety of precursors have been investigated for the CVD of this compound. Commonly used tin precursors include Tin(II) chloride (SnCl₂), Tin(IV) chloride (SnCl₄), and Tin(IV) iodide (SnI₄). mdpi.comresearchgate.net However, a significant drawback of chlorine-based precursors is the potential for chlorine ion contamination, which can negatively impact the structural and surface properties of the final material. researchgate.net To overcome this, other precursors like tin(II) oxalate (B1200264) and tin(IV) tert-butoxide have been successfully used. mdpi.comnih.gov

The morphology of the resulting this compound nanostructures is highly dependent on the synthesis conditions and the precursors used. Researchers have successfully synthesized various forms, including nanowires, nanobelts, and unique, complex shapes described as lotus (B1177795) flower-shaped and chrysanthemum-shaped nanostructures. pku.edu.cn A study investigating the effect of different tin(II) oxalate precursors on the final product found that the choice of reagents for synthesizing the precursor—such as using tin(II) chloride with either oxalic acid or ammonium (B1175870) oxalate—influences the characteristics of the resulting this compound. nih.govresearchgate.net For instance, the average crystallite size of the this compound can be significantly different depending on the oxalate precursor used. researchgate.net

Table 1: Comparison of Precursors in CVD Synthesis of this compound

| Precursor for Tin(II) oxalate | Resulting SnO₂ Average Crystallite Size | Reference |

|---|---|---|

| Tin(II) chloride and oxalic acid | 45.7 nm | researchgate.net |

Electrospinning for this compound Nanofiber Fabrication

Electrospinning is a robust technique for fabricating continuous nanofibers, typically with diameters ranging from the sub-micron to the nano-scale. buu.ac.thresearchgate.net The process involves applying a high voltage to a polymer solution containing a precursor material, causing a jet of the solution to be ejected towards a collector. researchgate.netgoogle.com As the jet travels, the solvent evaporates, leaving behind solid composite fibers. google.com These fibers are subsequently heat-treated (calcined) to remove the polymer and crystallize the inorganic component, in this case, this compound. google.com

For the fabrication of this compound nanofibers, a common approach is to dissolve a polymer, such as Poly(vinylpyrrolidone) (PVP), in a suitable solvent along with a tin precursor, like a tin(IV) acetate or Tin(II) chloride. buu.ac.thresearchgate.net This creates a spinning solution that is loaded into a syringe and subjected to a high electric field. researchgate.net Key process parameters that are optimized to control fiber morphology include the applied voltage, the distance between the syringe needle and the collector, and the concentration of the polymer in the solution. researchgate.net Following the spinning process, the composite nanofibers are calcined in air at high temperatures (e.g., 500-700°C). buu.ac.th This thermal treatment decomposes the polymer and facilitates the formation of crystalline this compound nanofibers with a rutile tetragonal structure. buu.ac.th The resulting nanofibers are often interwoven, forming a network structure. buu.ac.th

Research has shown that the calcination temperature and duration directly impact the diameter and properties of the final this compound nanofibers. buu.ac.th

Table 2: Effect of Calcination on Electrospun this compound Nanofibers

| Calcination Temperature | Calcination Time | Average Nanofiber Diameter | Energy Band Gap | Reference |

|---|---|---|---|---|

| 600°C | 2 h | 178 nm | 3.75 eV | buu.ac.th |

Microwave-Assisted Synthesis of this compound Nanocrystals

Microwave-assisted synthesis is an increasingly popular method for producing nanocrystals due to its significant advantages, most notably a drastic reduction in reaction time compared to conventional heating methods like hydrothermal and solvothermal techniques. capes.gov.brespublisher.comresearchgate.net This rapid, efficient, and often low-cost process allows for the quick production of high-purity this compound nanoparticles. capes.gov.br

In a typical microwave-assisted synthesis of this compound, precursors such as Stannous Chloride dihydrate are reacted in a solution, often with a complexing agent like trisodium (B8492382) citrate. espublisher.comresearchgate.net The reaction mixture is exposed to microwave irradiation for a very short period, sometimes as little as 60 seconds to 3 minutes, which induces thermohydrolysis and leads to the formation of nanoparticles. capes.gov.bracs.org The pH of the reaction solution is a critical parameter that can be adjusted to control the final properties of the nanocrystals, including their size and optical bandgap. espublisher.comresearchgate.net After the initial synthesis, a calcination step is often employed to obtain the desired crystalline phase and morphology. espublisher.comresearchgate.net

This method has been successfully used to produce this compound nanoparticles with average sizes as small as 5 nm and quantum dots. capes.gov.bracs.org The rapid heating provided by microwaves contributes to the formation of materials with high specific surface areas, a crucial characteristic for applications like gas sensing and in perovskite solar cells. capes.gov.bracs.org

Table 3: Parameters in Microwave-Assisted Synthesis of this compound

| Precursor(s) | Synthesis Time | Resulting Particle Size | Key Finding | Reference |

|---|---|---|---|---|

| Tin tetrachloride, Hydrochloric acid | 60 s | ~5 nm | Rapid synthesis of high purity, high specific surface area nanopowders. | capes.gov.br |

| Stannous Chloride dihydrate, Trisodium citrate | Not Specified | Varies with pH (e.g., 21.4 nm at pH 8) | The pH of the precursor solution significantly affects the crystallite size and optical properties. | espublisher.comresearchgate.net |

Rigorous Characterization Techniques in Tin Iv Oxide Research

Structural and Morphological Elucidation of Tin(IV) oxide

The comprehensive characterization of this compound (SnO₂) is fundamental to understanding its structure-property relationships. A suite of advanced analytical techniques is employed to probe its crystalline nature, lattice dimensions, surface features, and particle architecture.

X-ray Diffraction (XRD) for Crystalline Phase and Lattice Parameter Determination in this compound

X-ray Diffraction (XRD) is a primary and indispensable tool for the structural analysis of this compound. This technique provides definitive information regarding the crystalline phase, crystallite size, and lattice parameters of the material. The diffraction patterns obtained from XRD analysis are compared with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystal structure.

For SnO₂, XRD patterns consistently confirm the formation of a tetragonal rutile crystal structure, which is its most stable and common phase. researchgate.netd-nb.infoairccse.com The diffraction peaks observed at specific 2θ values correspond to distinct crystallographic planes, such as (110), (101), (200), and (211). airccse.com The absence of peaks from other phases indicates the high purity of the synthesized SnO₂. ijsr.net

The lattice parameters, 'a' and 'c', of the tetragonal unit cell are calculated from the positions of the diffraction peaks. Standard values for bulk SnO₂ are typically around a = 4.737 Å and c = 3.186 Å. ijsr.netub.eduiscientific.org Deviations from these values in synthesized nanoparticles can indicate the presence of lattice strain. ijsr.netsemanticscholar.org For instance, an increase in the interplanar d-spacing can suggest tensile strain within the lattice. ijsr.net

Furthermore, the broadening of XRD peaks is inversely related to the size of the crystalline domains. The average crystallite size (D) can be estimated using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-ray source, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle. ijsr.net This formula allows researchers to quantify the size of SnO₂ nanocrystals, which often fall in the range of a few nanometers to several tens of nanometers, depending on the synthesis conditions. researchgate.netairccse.comijsr.net More advanced analyses, such as the Williamson-Hall plot, can be used to separate the effects of crystallite size and lattice strain on peak broadening. ijsr.net

Table 1: Representative XRD Data for this compound

| Synthesis Method | Average Crystallite Size (nm) | Lattice Parameters (Å) | Observed Crystal Phase |

|---|---|---|---|

| Co-precipitation (Method 1) | 37 | a = 4.737, c = 3.185 | Tetragonal Rutile |

| Co-precipitation (Method 2) | 9 | Not specified | Tetragonal Rutile |

| Microwave-Assisted | 14 - 16 | a = 4.7428, c = 3.1988 | Tetragonal Rutile |

| Solvothermal (150 °C) | 2.4 | Not specified | Tetragonal |

| Solvothermal (250 °C) | 4.9 | Not specified | Tetragonal |

| Hydrothermal (180 °C) | 5.06 | a = 4.744, c = 3.190 | Tetragonal Rutile |

Electron Microscopy (SEM, TEM, HRTEM, FESEM) for this compound Morphology, Particle Size, and Nanostructure Analysis

Electron microscopy techniques are crucial for visualizing the morphology, particle size, and fine structural details of this compound at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the direct observation of individual SnO₂ nanoparticles. chalcogen.ro TEM micrographs are used to determine the size, shape (e.g., spherical, rod-like), and size distribution of the nanoparticles. d-nb.infochalcogen.ro Selected Area Electron Diffraction (SAED) patterns, obtained within a TEM, can confirm the crystalline nature of the particles. d-nb.info

High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater detail, enabling the visualization of the crystal lattice fringes of SnO₂. chalcogen.ro The distance between these fringes can be measured and correlated with the d-spacing of specific crystal planes identified in XRD, further confirming the material's crystal structure and orientation. HRTEM is a powerful tool for identifying crystal defects and the interfaces between nanoparticles.

The morphology and particle size of SnO₂ are highly dependent on the synthesis route. For example, solvothermal methods can produce highly porous, foam-like structures of aggregated spherical nanoparticles. chalcogen.ro The temperature used during synthesis has been shown to directly influence the resulting particle size. chalcogen.roresearchgate.net

Table 2: Morphological Analysis of this compound by Electron Microscopy

| Technique | Observation | Details |

|---|---|---|

| SEM/FESEM | Surface Morphology | Reveals aggregated grains, flower-like structures, and overall topography. researchgate.netresearchgate.net |

| TEM | Particle Size and Shape | Confirms nanoparticle size (e.g., 2.4 nm to 4.9 nm) and spherical or rod-like shapes. d-nb.infochalcogen.ro |

| HRTEM | Crystalline Structure | Visualizes lattice fringes, confirming the crystalline nature and identifying crystal planes. chalcogen.ro |

Raman Spectroscopy for Vibrational and Phonon Mode Analysis of this compound

Raman spectroscopy is a non-destructive light scattering technique used to investigate the vibrational and phonon modes of a material. For this compound, it serves as a sensitive probe of its crystalline structure, phase purity, and the presence of defects or disorder.

The rutile tetragonal structure of SnO₂ belongs to the D₄ₕ space group. Group theory predicts several vibrational modes, of which four are Raman active: A₁g, B₁g, B₂g, and E₉. ub.eduinstras.com These modes correspond to specific vibrations of the oxygen atoms relative to the stationary tin cations. ub.eduaps.org

The typical room-temperature Raman spectrum of bulk, crystalline SnO₂ displays three strong, characteristic peaks. instras.comnih.gov

E₉ mode: ~476 cm⁻¹

A₁g mode: ~635 cm⁻¹

B₂g mode: ~776 cm⁻¹

The B₁g mode is typically very weak and often not observed. The presence and sharp definition of these peaks confirm the rutile crystalline structure of the material. instras.com

In nanocrystalline SnO₂, several changes to the Raman spectrum can be observed. As the particle size decreases, a phenomenon known as phonon confinement occurs, which can lead to shifts in peak positions and asymmetric broadening of the Raman bands. ub.eduinstras.com For example, the A₁g and B₂g modes tend to shift to lower wavenumbers with decreasing nanoparticle size, while the E₉ mode may shift higher. ub.edu Additionally, new peaks may appear in the spectra of nanomaterials, which can be attributed to the activation of surface phonon modes or otherwise silent modes due to the breakdown of translational symmetry at the nanoscale. instras.comaip.org The presence of oxygen vacancies or other defects can also cause peak broadening, particularly of the E₉ mode. instras.com

Table 3: Characteristic Raman Active Modes of Rutile this compound

| Mode | Typical Wavenumber (cm⁻¹) | Vibrational Description |

|---|---|---|

| E₉ | ~474 - 476 | Vibration along the c-axis |

| A₁g | ~632 - 635 | Vibration in the plane perpendicular to the c-axis |

| B₂g | ~774 - 776 | Vibration in the plane perpendicular to the c-axis |

| B₁g | Not typically observed | Rotation of oxygen atoms around the c-axis |

Spectroscopic Investigations of this compound Electronic and Surface States

Spectroscopic methods that probe the interaction of electromagnetic radiation with this compound are essential for determining its electronic properties, such as the optical band gap, and for identifying the chemical species present on its surface.

UV-Visible Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption and Band Gap Estimation of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for characterizing the optical properties of this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For powder samples, Diffuse Reflectance Spectroscopy (DRS) is employed, where the reflected light is collected and analyzed. ucc.ie

The raw reflectance (R) data from DRS can be converted into a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1 - R)² / 2R. researchgate.netyoutube.com This allows for the analysis of the optical absorption properties of the powdered material.

A primary application of this data is the estimation of the material's optical band gap (E₉). SnO₂ is a direct band gap semiconductor, and its band gap typically lies in the range of 3.6 to 4.0 eV. chalcogen.roadvancedenergymat.com The band gap can be determined using the Tauc plot method, which is based on the relationship between the absorption coefficient (α), photon energy (hν), and the band gap (E₉): tandfonline.com

(αhν)² = A(hν - E₉)

By plotting (F(R)·hν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the value of the direct band gap can be estimated. researchgate.net

The measured band gap of SnO₂ can be influenced by factors such as particle size, crystallinity, and the presence of dopants. researchgate.netresearchgate.net A "blue shift," or an increase in the band gap energy, is often observed in nanoparticles compared to the bulk material, which is a result of the quantum confinement effect. iscientific.orgresearchgate.net Conversely, an increase in particle size or the introduction of certain dopants can lead to a "red shift" or a decrease in the band gap. researchgate.netresearchgate.net

Table 4: Optical Band Gap of this compound from Different Studies

| Material Form | Reported Band Gap (eV) | Method of Determination |

|---|---|---|

| Nanoparticles (varying precursor conc.) | 3.19 - 3.33 | UV-Vis Spectroscopy |

| Thin Film (varying annealing temp.) | 3.83 - 3.86 | UV-Vis Spectroscopy |

| Nanowires | ~4.0 | UV-Vis Spectroscopy |

| Pure Nanoparticles | 3.73 | Diffuse Reflectance Spectroscopy |

| Thin Film (varying molarity) | 3.82 - 3.97 | UV-Vis Spectroscopy |

Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Functional Groups on this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical bonds and functional groups present on the surface of this compound. The method works by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of SnO₂ exhibits characteristic absorption bands that provide significant structural information. The most prominent features are found in the lower wavenumber region (typically below 1000 cm⁻¹).

A strong, broad absorption band is consistently observed in the range of 500-700 cm⁻¹. This band is attributed to the stretching vibrations of the Sn-O and O-Sn-O bonds within the SnO₂ lattice framework. airccse.comresearchgate.netresearchgate.net Specifically, peaks around 600-677 cm⁻¹ are often assigned to the antisymmetric O-Sn-O stretching mode. airccse.commdpi.com

Vibrations related to surface hydroxyl groups (Sn-OH) may also appear in this region or at slightly higher wavenumbers (~1022 cm⁻¹). researchgate.net

In addition to the lattice vibrations, FTIR spectra can reveal the presence of adsorbed species on the surface of the SnO₂ nanoparticles.

A broad band centered around 3400-3600 cm⁻¹ is commonly observed, which corresponds to the O-H stretching vibration of physically adsorbed water molecules on the material's surface. researchgate.netresearchgate.net

A corresponding H-O-H bending vibration peak for these water molecules typically appears around 1625-1640 cm⁻¹. airccse.comresearchgate.net

The presence and intensity of these hydroxyl- and water-related peaks confirm the hydrophilic nature of the SnO₂ surface and can be crucial for applications where surface interactions play a key role. researchgate.netresearchgate.net

Table 5: Common FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Assignment |

|---|---|

| 3100 - 3600 | O-H stretching of surface adsorbed water and/or Sn-OH groups |

| 1625 - 1640 | H-O-H bending vibration of adsorbed water |

| ~1022 - 1200 | Sn-OH vibrations |

| 500 - 700 | O-Sn-O and Sn-O stretching vibrations of the SnO₂ lattice |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | SnO₂ |

| Tin | Sn |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical States, and Surface Stoichiometry of this compound

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, chemical states, and surface stoichiometry of this compound (SnO₂). This non-destructive method analyzes the kinetic energies of photoelectrons emitted from the top 1-10 nm of a material upon irradiation with a soft X-ray source.

The elemental composition is identified by the characteristic binding energies of the core-level electrons. For this compound, the primary peaks of interest are the Sn 3d and O 1s regions. The Sn 3d spectrum exhibits a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The binding energy of the Sn 3d₅/₂ peak for SnO₂ is typically observed around 486.3–487.12 eV. researchgate.netaip.orgmdpi.com The presence of tin in the +4 oxidation state (Sn⁴⁺) is confirmed by this peak position and a spin-orbit splitting of approximately 8.4 eV between the Sn 3d₅/₂ and Sn 3d₃/₂ peaks. researchgate.net A shift to lower binding energies can indicate the presence of Sn²⁺ or metallic Sn (Sn⁰), which have binding energies of about 485.9 eV and 485.0 eV, respectively. infn.itbohrium.com

The O 1s spectrum provides critical information about the oxygen species present. A major peak located around 530.1–531.02 eV is attributed to lattice oxygen in the Sn-O bonds of the SnO₂ crystal structure. aip.orgmdpi.com Often, the O 1s peak is asymmetric and can be deconvoluted into multiple components. A second peak at higher binding energies, typically around 531.4–532.7 eV, is often assigned to non-lattice oxygen species, such as oxygen in hydroxyl (-OH) groups, chemisorbed oxygen, or oxygen in the vicinity of oxygen vacancies. researchgate.net

By quantifying the areas under the Sn 3d and O 1s peaks and applying appropriate sensitivity factors, XPS can be used to determine the surface stoichiometry (the [O]/[Sn] atomic ratio). For stoichiometric SnO₂, the expected ratio is 2.0. However, XPS analyses often reveal non-stoichiometric surfaces, which can be indicative of oxygen deficiencies or surface contamination. infn.it The energy difference between the Sn 3d₅/₂ and O 1s peaks can also serve as an indicator of the tin oxidation state. researchgate.net

Table 1: Typical XPS Binding Energies for this compound

| Spectral Region | Peak | Typical Binding Energy (eV) | Assignment |

|---|---|---|---|

| Sn 3d | Sn 3d₅/₂ | 486.3 - 487.1 | Sn⁴⁺ in SnO₂ lattice |

| Sn 3d | Sn 3d₃/₂ | 494.7 - 495.5 | Sn⁴⁺ in SnO₂ lattice |

| O 1s | Main Peak | 530.1 - 531.0 | Lattice oxygen (Sn-O) |

Photoluminescence (PL) Spectroscopy for Luminescence Centers and Defect Levels in this compound

Photoluminescence (PL) spectroscopy is a sensitive, non-destructive technique used to investigate the electronic structure and optical properties of this compound. It provides valuable insights into luminescence centers and defect levels within the material's band gap. When SnO₂ is excited by photons with energy greater than its band gap (approximately 3.6 eV), electrons are promoted to the conduction band, leaving holes in the valence band. The subsequent recombination of these electron-hole pairs can be radiative, resulting in the emission of light, which is detected as the PL spectrum.

The PL spectrum of SnO₂ typically consists of several emission bands. A weak emission in the ultraviolet (UV) region, near the band edge at around 336-344 nm (~3.69 eV), can be attributed to the near-band-edge (NBE) emission resulting from the direct recombination of free excitons. researchgate.net However, this NBE emission is often less prominent in SnO₂ due to its dipole-forbidden direct band gap nature in the bulk state. researchgate.net

More commonly, the PL spectrum of SnO₂ is dominated by broad, visible-range emissions that are associated with deep-level defects and intrinsic point defects within the crystal lattice. These defects create energy levels within the band gap that act as radiative recombination centers. The most frequently cited defects in SnO₂ are oxygen vacancies (Vₒ). researchgate.net These vacancies can exist in different charge states (Vₒ, Vₒ⁺, Vₒ²⁺) and introduce defect levels at various positions within the band gap.

Emissions in the green-yellow region, typically observed between 515 nm and 530 nm (~2.4 to 2.34 eV), are widely attributed to radiative recombination involving oxygen vacancies. researchgate.netacs.org An orange emission around 630 nm (~1.93 eV) has also been linked to oxygen vacancies, with the specific emission energy potentially depending on the vacancy's location (in-plane vs. out-of-plane sites) within the lattice. acs.org Other reported emission peaks, such as those in the blue region (~420-451 nm), may be related to donor-acceptor pair recombination or other structural defects like tin interstitials (Snᵢ). researchgate.netaip.org The intensity and position of these defect-related PL peaks can be influenced by synthesis methods, particle size, and post-synthesis treatments, which alter the concentration and nature of the defects. researchgate.net

Table 2: Common Photoluminescence Emission Bands in this compound

| Wavelength (nm) | Energy (eV) | Color Region | Probable Origin |

|---|---|---|---|

| ~336 - 344 | ~3.69 | Ultraviolet | Near-Band-Edge (NBE) emission |

| ~420 - 451 | ~2.95 - 2.75 | Blue | Donor-acceptor pair recombination, structural defects |

| ~515 - 530 | ~2.40 - 2.34 | Green | Oxygen vacancies (Vₒ) |

Surface and Pore Structure Characterization of this compound

Brunauer-Emmett-Teller (BET) Surface Area Analysis for this compound Nanomaterials

The Brunauer-Emmett-Teller (BET) method is a standard and widely used technique for determining the specific surface area of solid and porous materials, including this compound nanomaterials. libretexts.org The analysis is based on the physical adsorption of a gas (typically nitrogen, N₂) onto the surface of the material at a constant low temperature, usually that of liquid nitrogen (77 K).

By measuring the amount of gas adsorbed at various relative pressures (P/P₀), a nitrogen adsorption-desorption isotherm is generated. The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption, allowing for the calculation of the amount of adsorbate gas required to form a monolayer on the sample's surface (Xₘ). libretexts.org From this monolayer capacity, the total specific surface area (S_BET) is calculated using the known cross-sectional area of the adsorbate molecule.

For SnO₂ nanomaterials, a large specific surface area is often a critical parameter, particularly for applications in gas sensing, catalysis, and energy storage. The BET surface area of SnO₂ is highly dependent on the synthesis method, particle size, morphology, and degree of agglomeration. researchgate.net For instance, SnO₂ nanoparticles synthesized via sol-gel methods can exhibit high surface areas, often in the range of 50 to over 200 m²/g. researchgate.netcambridge.org In contrast, bulk or highly crystalline SnO₂ typically has a much lower specific surface area. The high surface-to-volume ratio of nanomaterials provides more active sites for surface reactions, making BET analysis an essential characterization step. solids-solutions.com

Table 3: Representative BET Surface Area Values for this compound Nanomaterials

| Synthesis Method / Material Form | Particle/Crystallite Size (nm) | BET Surface Area (m²/g) |

|---|---|---|

| Sol-gel | 4 - 5.6 | 53 - 81 |

| Sol-gel with Hard Template | 4.8 | 154.4 |

Porosity Analysis of this compound Architectures

The analysis of porosity in this compound architectures is crucial for understanding their physical structure and performance in applications where mass transport is important. Porosity is typically characterized using the same nitrogen physisorption data obtained for BET analysis. msaweb.org The shape of the adsorption-desorption isotherm provides qualitative information about the pore structure. According to the IUPAC classification, Type IV isotherms with a hysteresis loop are characteristic of mesoporous materials (pore size 2-50 nm), which are common for many synthesized SnO₂ architectures. researchgate.net

Quantitative analysis of the pore structure, including the pore size distribution, total pore volume, and average pore diameter, can be derived from the isotherm data. The Barrett-Joyner-Halenda (BJH) method is commonly applied to the desorption branch of the isotherm to calculate the pore size distribution for mesoporous materials. researchgate.net This method is based on the Kelvin equation and relates the pressure at which pore condensation/evaporation occurs to the pore radius.

For SnO₂ architectures, the porosity can be intentionally engineered through various synthesis strategies, such as using templates (hard or soft) or self-assembly methods, to create hierarchical structures with macropores, mesopores, and sometimes micropores. cambridge.orgresearchgate.net For example, SnO₂ prepared by a sol-gel hard template method can exhibit a mesoporous structure with a high surface area and a narrow pore size distribution. researchgate.net The total pore volume is typically calculated from the amount of gas adsorbed at a relative pressure close to unity. This detailed characterization of the pore network is vital for optimizing the performance of SnO₂ in applications like gas sensors, where efficient gas diffusion to the sensing surface is required.

Table 4: Porosity Data for Selected this compound Architectures

| Material Architecture | Average Pore Size (nm) | Total Pore Volume (cm³/g) | Porosity (%) |

|---|---|---|---|

| Porous SnO₂ (Sol-gel hard template) | 3.2 | - | - |

| Coral-like SnO₂ (Self-assembly) | - | ~0.29 | 63 - 64 |

Table of Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | SnO₂ |

| Tin(II) oxide | SnO |

| Tin | Sn |

| Nitrogen | N₂ |

| Tin(II) chloride | SnCl₂ |

| Oxalic acid | C₂H₂O₄ |

Advanced Research Applications of Tin Iv Oxide

Tin(IV) oxide in Chemical Sensing Technologies

This compound (SnO₂), a wide-bandgap n-type semiconductor, is a foundational material in the field of chemiresistive gas sensors due to its high sensitivity to a variety of oxidizing and reducing gases, chemical stability, and low cost. wjarr.comub.edu The operating principle of SnO₂-based sensors relies on the significant change in electrical conductivity that occurs when the sensor surface interacts with the surrounding atmosphere. frontiersin.org When exposed to air, oxygen molecules adsorb on the SnO₂ surface, trapping free electrons from the conduction band and forming a high-resistance electron depletion layer. core.ac.ukresearchgate.net The presence of a target gas initiates a chemical reaction with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band and thereby modulating the sensor's resistance. ub.edufrontiersin.org This measurable change in resistance serves as the sensing signal. Advanced research focuses on elucidating and manipulating the complex mechanisms governing this process to develop sensors with superior performance.

Gas Sensing Mechanisms of this compound Semiconductor Sensors

The detection capability of this compound sensors is rooted in several intricate physicochemical mechanisms that occur at the material's surface and at the interfaces between its constituent grains. These mechanisms dictate the sensor's sensitivity, selectivity, and response time.

Surface-Controlled Gas Sensing in this compound: Oxygen Chemisorption and Electron Transfer

The fundamental gas sensing mechanism of SnO₂ is a surface-controlled phenomenon initiated by the chemisorption of atmospheric oxygen. nih.gov When the SnO₂ sensor is heated in air to its operating temperature (typically 200-400 °C), oxygen molecules adsorb onto the semiconductor surface and capture free electrons from the n-type SnO₂'s conduction band. frontiersin.orgresearchgate.net This process forms various negatively charged oxygen ions (ionosorption), such as O₂⁻, O⁻, and O²⁻, with the dominant species depending on the operating temperature. nih.govnih.gov

The trapping of electrons creates an electron depletion layer near the surface, which significantly increases the sensor's electrical resistance. nih.govnih.gov The key reactions are:

O₂(gas) ↔ O₂(adsorbed)

O₂(adsorbed) + e⁻ → O₂⁻(adsorbed) (below 150°C) nih.gov

O₂⁻(adsorbed) + e⁻ → 2O⁻(adsorbed) (between 150-400°C)

O⁻(adsorbed) + e⁻ → O²⁻(adsorbed) (above 400°C)

When the sensor is exposed to a reducing gas like carbon monoxide (CO) or hydrogen (H₂), these gas molecules react with the chemisorbed oxygen ions on the SnO₂ surface. utas.edu.au This reaction releases the trapped electrons back into the conduction band of the SnO₂, decreasing the width of the depletion layer and consequently lowering the sensor's resistance. frontiersin.orgcore.ac.uk For an oxidizing gas like nitrogen dioxide (NO₂), the gas molecules can directly trap electrons from the surface, further increasing the depletion layer width and the sensor's resistance. nih.gov

Bifunctional Sensing Mechanisms in this compound Composite Nanofibers

To enhance sensing performance, particularly for gases like hydrogen (H₂), researchers have developed composite nanofibers combining SnO₂ with other metal oxides, such as Zinc oxide (ZnO). In SnO₂-ZnO composite nanofibers, a bifunctional sensing mechanism is proposed, leveraging the properties of both materials and the interfaces between them. nih.govacs.org

The mechanism involves the combined effects of two types of interfaces:

SnO₂-SnO₂ Homointerfaces: These are the standard grain boundaries within the SnO₂ nanograins, where sensing occurs via the potential barrier modulation described previously. nih.gov

ZnO-SnO₂ Heterointerfaces: At the junction between the n-type ZnO and n-type SnO₂ nanograins, heterojunctions are formed. These junctions create their own potential barriers due to the difference in work functions, further contributing to the sensor's resistance. acs.orgsemanticscholar.org

A key aspect of the bifunctional mechanism in H₂ sensing is a semiconductor-to-metallic transition that can occur on the surface of the ZnO nanograins upon exposure to H₂ gas. nih.govacs.org This transition, combined with the standard sensing reaction on the SnO₂ surface and the modulation of both homo- and heterointerface barriers, leads to a drastically enhanced sensor response compared to sensors made from either pure SnO₂ or pure ZnO.

Quasi-Molecular-Imprinting Mechanism in this compound Sensors for Selective Adsorption

A novel approach to improve sensor sensitivity and selectivity is the quasi-molecular-imprinting mechanism. This technique involves exposing the SnO₂ sensing material to the target gas (e.g., carbon monoxide) for an extended period during the fabrication process. mdpi.comnih.gov This "imprinting" process is believed to optimize the pore structure and surface sites of the SnO₂ nanomaterial to be more suitable for the adsorption and desorption of the specific target gas molecules. mdpi.com

The underlying principle is that the interaction between the target gas clusters and the SnO₂ material during this imprinting phase creates recognition sites or pathways that facilitate more efficient interaction with the same gas during sensing operations. mdpi.comresearchgate.net A sensor fabricated with this method (exposed to CO) demonstrated a quicker response and higher sensitivity to CO compared to an identical sensor that was only exposed to air during its fabrication. nih.gov This suggests that the imprinting process modifies the material's surface to enhance its affinity and reactivity towards a specific analyte.

Table 1: Comparison of SnO₂ Sensors Based on Imprinting Mechanism for CO Detection This table is generated based on findings from studies on quasi-molecular-imprinting.

| Feature | Sensor SA (Control - Air Exposed) | Sensor SC (Imprinted - CO Exposed) | Reference |

|---|---|---|---|

| Imprinting Gas | Air | Carbon Monoxide (CO) | nih.gov |

| BET Surface Area | 10.9 m²/g | 12.8 m²/g | researchgate.net |

| Average Pore Size | 20.3 nm | 17.5 nm | researchgate.net |

| Performance | Slower response, lower sensitivity | Quicker response, higher sensitivity | nih.gov |

Strategies for Enhanced Performance of this compound Gas Sensors

To overcome the limitations of pure SnO₂ sensors, such as insufficient selectivity and high operating temperatures, various strategies have been developed. These methods aim to modify the material's chemical and electronic properties to boost its sensing performance.

Key strategies include:

Doping with Metal Ions: Introducing foreign metal ions (e.g., Cobalt, Antimony, Copper) into the SnO₂ crystal lattice can alter its electronic properties, such as carrier concentration, and create crystal defects or oxygen vacancies. mdpi.comresearchgate.netresearchgate.net These changes can lead to lower sensor resistance, reduced operating temperature, and improved sensitivity and selectivity to specific gases. mdpi.comscientific.net For instance, Sb-doping can create a new shallow band level, facilitating electron transfer. mdpi.com However, an optimal doping concentration often exists, beyond which sensor performance may degrade. researchgate.net

Surface Decoration with Noble Metals: Decorating the SnO₂ surface with nanoparticles of noble metals like Platinum (Pt), Palladium (Pd), or Gold (Au) is a highly effective strategy. rsc.orgsemanticscholar.orgnih.gov These noble metals act as catalysts, enhancing the sensing performance through two primary mechanisms: frontiersin.orgresearchgate.netresearchgate.net

Chemical Sensitization: The metal nanoparticles facilitate the dissociation of gas molecules (spillover effect), increasing the rate of reaction on the SnO₂ surface and improving the response speed and sensitivity. researchgate.netnih.gov

Electronic Sensitization: Due to the difference in work functions, electrons are transferred between the noble metal particles and the SnO₂, which can widen the electron depletion layer and lead to a more pronounced resistance change upon gas exposure. frontiersin.orgnih.gov

Formation of Heterojunctions: Creating nanocomposites of SnO₂ with other metal oxides (e.g., ZnO, WO₃, Cr₂O₃, In₂O₃) forms heterojunctions at the interfaces of the different materials. nih.govresearchgate.net These p-n or n-n heterojunctions introduce additional potential barriers and depletion layers, which can be modulated by the target gas. acs.orgmdpi.com This synergistic effect often leads to significantly enhanced sensitivity, selectivity, and even allows for operation at lower temperatures. mdpi.commdpi.com For example, p-Cr₂O₃ nanoparticles on n-SnO₂ nanowires were shown to greatly improve the response to reducing gases. acs.org

Table 2: Overview of Performance Enhancement Strategies for SnO₂ Sensors

| Strategy | Modifier Example | Enhancement Mechanism(s) | Improved Parameter(s) | Reference(s) |

|---|---|---|---|---|

| Doping | Antimony (Sb) | Alters carrier concentration, creates new donor levels | Lower resistance, higher conductivity | mdpi.com |

| Doping | Cobalt (Co) | Modifies crystal structure, influences oxygen vacancies | Sensitivity (at low concentrations) | researchgate.net |

| Surface Decoration | Platinum (Pt), Palladium (Pd) | Catalytic dissociation (spillover), electronic sensitization | Sensitivity, Response speed, Lower operating temperature | frontiersin.orgiaea.orgresearchgate.net |

| Surface Decoration | Gold (Au) | Electronic sensitization, formation of heterogeneous interface | Sensitivity, Selectivity | rsc.orgsemanticscholar.org |

| Heterojunctions | Zinc Oxide (ZnO) | Creation of n-n heterojunctions, synergistic effects | Sensitivity, Selectivity | mdpi.com |

| Heterojunctions | Chromium(III) oxide (Cr₂O₃) | Creation of p-n heterojunctions, expanded depletion layer | Sensitivity to reducing gases | acs.org |

This compound as Anode Material for Lithium-Ion Batteries